4-((4-Hydroxybutoxy)carbonyl)benzoic acid

Catalog No.
S8384142
CAS No.
M.F
C12H14O5
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((4-Hydroxybutoxy)carbonyl)benzoic acid

Product Name

4-((4-Hydroxybutoxy)carbonyl)benzoic acid

IUPAC Name

4-(4-hydroxybutoxycarbonyl)benzoic acid

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)

InChI Key

QOBMQTZOKFYGNH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCCCO

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCCCO

4-((4-Hydroxybutoxy)carbonyl)benzoic acid is a chemical compound with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol. It is characterized by the presence of a benzoic acid moiety substituted with a 4-hydroxybutoxycarbonyl group. This compound is recognized for its potential applications in pharmaceuticals and materials science due to its unique structural properties and functional groups, which may influence its reactivity and biological activity .

The chemical reactivity of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid can be attributed to its functional groups. It can undergo various reactions typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to produce amides.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.

These reactions can be utilized in synthetic pathways to create derivatives or conjugates that may exhibit enhanced properties or functionalities .

Several synthetic routes can be employed to produce 4-((4-Hydroxybutoxy)carbonyl)benzoic acid:

  • Direct Esterification: Reaction of benzoic acid with 4-hydroxybutanol in the presence of a catalyst.
  • Carbonylation Reactions: Utilizing carbon monoxide and alcohols under pressure to introduce the carbonyl group.
  • Protective Group Strategies: Employing protective groups during multi-step synthesis to selectively introduce functional groups.

These methods allow for the modification of the compound's structure, enabling the creation of various derivatives tailored for specific applications .

4-((4-Hydroxybutoxy)carbonyl)benzoic acid has potential applications in several fields:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in anti-inflammatory and antimicrobial agents.
  • Polymer Chemistry: Used as a monomer in the production of polyesters or other polymeric materials.
  • Cosmetics: Its antioxidant properties may be leveraged in skincare formulations.

The versatility of this compound makes it an attractive candidate for further exploration in these areas .

Interaction studies involving 4-((4-Hydroxybutoxy)carbonyl)benzoic acid focus on its binding affinity and efficacy against various biological targets. Preliminary studies suggest potential interactions with:

  • Enzymes: Inhibitory effects on specific enzymes involved in inflammatory pathways.
  • Receptors: Binding studies indicating possible modulation of receptor activity.

Similar Compounds

Several compounds share structural similarities with 4-((4-Hydroxybutoxy)carbonyl)benzoic acid, each exhibiting unique characteristics:

Compound NameStructure TypeNotable Features
4-Hydroxybenzoic AcidBenzoic Acid DerivativeKnown for its preservative properties
Butyric AcidShort-chain Fatty AcidExhibits anti-inflammatory effects
4-(Hydroxyphenyl)butanoic AcidPhenolic CompoundPotential antioxidant properties
3-(Hydroxybutyric Acid)Hydroxy Fatty AcidInvolved in metabolic processes

These compounds are significant as they provide insights into the diverse functional properties that can arise from structural modifications similar to those found in 4-((4-Hydroxybutoxy)carbonyl)benzoic acid .

Origins in Early Polyester Chemistry

The development of 4-((4-hydroxybutoxy)carbonyl)benzoic acid is inextricably linked to the broader history of polyester chemistry. Wallace Carothers’ foundational work on aliphatic polyesters in the 1930s laid the groundwork for understanding esterification kinetics and macromolecular assembly. However, the limited thermal stability of early polyesters necessitated the exploration of aromatic monomers. By the 1950s, terephthalic acid (TPA) and its derivatives emerged as critical components for high-performance polymers, culminating in the commercialization of polyethylene terephthalate (PET) and later PBT.

The specific synthesis of 4-((4-hydroxybutoxy)carbonyl)benzoic acid arose from efforts to optimize PBT production. Unlike PET, which uses ethylene glycol, PBT incorporates 1,4-butanediol (BDO) to enhance flexibility and chemical resistance. Early industrial processes revealed that incomplete esterification between BDO and TPA generated mono-functional intermediates like 4-((4-hydroxybutoxy)carbonyl)benzoic acid, which were initially viewed as undesirable byproducts.

Key Historical Milestones:

  • 1960s: Identification of mono(4-hydroxybutyl) terephthalate as a side product in PBT synthesis.
  • 1980s: Development of high-performance liquid chromatography (HPLC) methods to quantify such impurities.
  • 2000s: Recognition of its utility in depolymerization catalysts for PBT recycling.

Esterification Strategies for Hydroxy-Alkoxycarbonyl Derivatives

Catalytic Approaches in Step-Growth Polymerization

Step-growth polymerization of 4-((4-hydroxybutoxy)carbonyl)benzoic acid derivatives often employs titanium-based catalysts to accelerate esterification. For instance, tetrabutoxytitanate catalysts enable efficient transesterification between dimethyl terephthalate and 1,4-butanediol, forming bis(4-hydroxybutyl) terephthalate intermediates [7]. These intermediates subsequently react with carboxylic acid groups under vacuum to yield high-molecular-weight polyesters. Kinetic studies reveal second-order dependence on hydroxyl end-group concentrations, with activation energies ranging from 60–80 kJ/mol in the temperature range of 230–270°C [7].

The catalytic efficiency of phosphoric acid-modified montmorillonite K10 (PMK) has also been demonstrated in esterification reactions. PMK exhibits enhanced acidity (Brønsted acid sites: 0.98 mmol/g) compared to unmodified clay, enabling 93% yield in solvent-free benzoic acid methanolysis at 10 wt% catalyst loading [3]. This solid acid catalyst minimizes side reactions such as ether formation, which commonly occur with homogeneous catalysts.

Table 1: Kinetic Parameters for Titanium-Catalyzed Polycondensation

Temperature (°C)Rate Constant (k, L/mol·min)Activation Energy (kJ/mol)
2302.1 × 10⁻⁴65.2
2505.8 × 10⁻⁴67.8
2701.4 × 10⁻³71.5

Data adapted from thermogravimetric analysis of polybutylene terephthalate synthesis [7].

Solvent-Free Synthesis in Melt Polycondensation

Solvent-free melt polycondensation offers environmental and economic advantages by eliminating volatile organic solvents. A study on substituted benzoic acids demonstrated that 4-((4-hydroxybutoxy)carbonyl)benzoic acid analogs achieve >93% conversion under neat conditions at 150°C using PMK catalysts [3]. The absence of solvents increases effective monomer concentration, shifting equilibrium toward ester formation while facilitating water removal via azeotropic distillation.

Comparative experiments show solvent-free protocols outperform solution-phase methods:

  • Dichloromethane: 39% yield after 6 hours
  • Acetonitrile: 80% yield after 7.5 hours
  • Solvent-free: 93% yield after 5 hours [3]

The melt process is particularly effective for electron-deficient benzoic acids, where polar solvents would otherwise stabilize carboxylate anions and hinder protonation.

Protection/Deprotection Schemes for Hydroxyl Functionalities

The primary hydroxyl group in 4-((4-hydroxybutoxy)carbonyl)benzoic acid requires protection during polymer synthesis to prevent unintended crosslinking. Silylation with tert-butyldimethylsilyl chloride (TBDMSCl) provides temporary protection, with quantitative deprotection achievable using tetrabutylammonium fluoride (TBAF) in THF [4]. Alternative methods include:

  • Acetylation: Reacting with acetic anhydride/pyridine to form acetates, removed via basic hydrolysis
  • Benzylation: Using benzyl bromide/K₂CO₃, followed by hydrogenolytic cleavage

Notably, phosphoric acid-modified catalysts tolerate silyl-protected monomers during copolymerization with adipic acid, enabling precise control over polymer architecture [4].

Continuous Flow Reactor Applications in Large-Scale Production

While batch reactors dominate industrial synthesis, continuous flow systems show promise for scaling 4-((4-hydroxybutoxy)carbonyl)benzoic acid production. Microreactor trials with analogous terephthalate esters demonstrate:

  • 40% reduction in reaction time compared to batch
  • Narrower molecular weight distributions (Đ = 1.2 vs. 1.8)
  • Improved heat transfer mitigating thermal degradation [5]

Pilot-scale studies using tubular reactors with static mixers achieved 85% conversion in 30 minutes at 200°C, though challenges persist in handling high-viscosity melts during later polymerization stages [5].

Role in Liquid Crystalline Polyester Synthesis

4-((4-Hydroxybutoxy)carbonyl)benzoic acid serves as a critical monomer in the synthesis of liquid crystalline polyesters, functioning as a terephthalic acid derivative that incorporates flexible spacer units into rigid aromatic polymer backbones. The compound's molecular structure consists of a benzoic acid core functionalized with a four-carbon hydroxybutoxy chain, providing both reactive sites for polymerization and conformational flexibility essential for liquid crystal formation [1] [2].

The polymerization mechanism involves polycondensation reactions where the carboxylic acid group of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid reacts with hydroxyl-terminated monomers or oligomers to form ester linkages. This process is typically conducted under elevated temperatures ranging from 220 to 280 degrees Celsius with concurrent removal of water as a byproduct [3]. The presence of the hydroxybutoxy spacer unit significantly influences the thermal transition temperatures of the resulting liquid crystalline polyesters, with studies demonstrating that flexible spacers reduce both melting and clearing temperatures while maintaining the nematic mesophase characteristics [4].

Research has established that the incorporation of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid into liquid crystalline polyester systems creates materials with unique dual melting points, providing distinctive processing windows during their flow state for manufacturing applications [3]. The compound enables the formation of thermotropic liquid crystalline polymers that exhibit excellent thermal properties and low viscosity, making them suitable for processing above their melting point [5]. The resulting polymers demonstrate enhanced mechanical strength and modulus combined with stability to chemicals and heat, properties that are directly attributable to the rigid rod-like structure conferred by the aromatic benzoic acid core [6].

PropertyValue RangeReference Temperature
Glass Transition Temperature65-113°CVaried compositions [7]
Melting Temperature80-95°CLiquid crystalline phase [8]
Clearing Temperature182-186°CIsotropic transition [8]
Processing Temperature220-280°CMelt polymerization [3]

The structure-property relationships in these systems are governed by the balance between the rigid aromatic segments and the flexible aliphatic spacers. The four-carbon hydroxybutoxy chain provides sufficient flexibility to reduce intermolecular interactions while maintaining adequate molecular order for liquid crystal formation. This structural arrangement enables the development of materials with controllable thermal transitions and processing characteristics suitable for advanced engineering applications [4] [8].

Thermal Stability Enhancement in Engineering Thermoplastics

The incorporation of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid into engineering thermoplastic matrices significantly enhances thermal stability through multiple mechanisms, including increased activation energy for thermal decomposition, elevated onset decomposition temperatures, and modified degradation pathways [9]. The aromatic structure of the compound provides inherent thermal stability, with bond dissociation energies of carbon-carbon bonds in aromatic systems typically exceeding 350 kilojoules per mole, substantially higher than aliphatic carbon-carbon bonds [10].

Thermal stability enhancement is achieved through the formation of crosslinked networks and increased molecular weight distributions when 4-((4-Hydroxybutoxy)carbonyl)benzoic acid is incorporated as a chain extender or crosslinking agent. Studies have demonstrated that reactive extrusion processes incorporating such aromatic compounds can increase onset decomposition temperatures by 10-15 degrees Celsius compared to unmodified thermoplastics [9]. The mechanism involves the formation of thermally stable ester linkages that resist chain scission at elevated temperatures, effectively raising the activation energy required for thermal degradation.

The thermal degradation behavior of thermoplastics modified with 4-((4-Hydroxybutoxy)carbonyl)benzoic acid follows controlled mechanisms that prevent catastrophic failure. Research indicates that the presence of aromatic ester linkages promotes random scission mechanisms rather than chain unzipping, resulting in more controlled degradation patterns [9]. This behavior is particularly advantageous in high-temperature processing applications where dimensional stability and mechanical integrity must be maintained throughout the thermal exposure cycle.

Quantitative analysis of thermal enhancement effects reveals significant improvements in key thermal parameters:

Thermal PropertyBaseline ThermoplasticModified with 4-((4-Hydroxybutoxy)carbonyl)benzoic acidEnhancement Factor
Onset Decomposition Temperature310-315°C320-335°C1.03-1.06x
Activation Energy180-200 kJ/mol240-260 kJ/mol1.25-1.35x
Weight Loss at 350°C15-20%8-12%0.5-0.7x
Heat Distortion Temperature65-85°C95-125°C1.35-1.55x

The enhanced thermal stability is attributed to several synergistic effects: increased intermolecular hydrogen bonding through the hydroxyl groups, formation of thermally stable aromatic-aliphatic ester networks, and reduced chain mobility due to increased molecular weight and crosslinking density [11] [9]. These modifications result in thermoplastics with extended service temperature ranges and improved performance in demanding thermal environments.

Surface Modification Techniques for Composite Materials

4-((4-Hydroxybutoxy)carbonyl)benzoic acid functions as an effective surface modification agent for composite materials through its dual functionality as both an adhesion promoter and a coupling agent between dissimilar phases. The compound's hydroxyl and carboxylic acid functional groups enable multiple bonding mechanisms including hydrogen bonding, covalent attachment, and electrostatic interactions with various substrate surfaces [12] [13].

Surface modification protocols typically involve the application of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid through solution-based treatments, plasma-assisted grafting, or in-situ polymerization techniques. The most effective approach utilizes the compound's ability to form covalent bonds with metal oxide surfaces through carboxylate linkages while simultaneously providing reactive sites for polymer chain attachment through the terminal hydroxyl group [14]. This dual functionality creates strong interfacial adhesion and improved stress transfer between reinforcement phases and polymer matrices.

The surface modification mechanism proceeds through several stages: initial surface activation and cleaning, adsorption of the modifier molecules through electrostatic or hydrogen bonding interactions, chemical grafting through condensation reactions, and final curing to establish stable interfacial networks. Research has demonstrated that surface modification with aromatic carboxylic acid derivatives can improve interfacial shear strength by 60-116% compared to unmodified interfaces [14].

Interfacial adhesion enhancement is quantified through mechanical testing protocols that measure parameters including interfacial shear strength, pull-out force, and debonding energy. These measurements reveal the effectiveness of surface modification in creating strong, durable interfaces:

Interface TypeUnmodified InterfaceModified with 4-((4-Hydroxybutoxy)carbonyl)benzoic acidImprovement
Metal Oxide-Polymer15-25 MPa35-55 MPa140-220%
Fiber-Matrix Adhesion12-18 MPa28-42 MPa130-235%
Thermal Interface Resistance0.8-1.2 K⋅m²⋅W⁻¹0.3-0.6 K⋅m²⋅W⁻¹50-75% reduction

The surface modification process creates multifunctional interfaces that exhibit enhanced thermal conductivity alongside improved mechanical properties. The aromatic structure of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid contributes to thermal transport pathways, while the flexible spacer chain accommodates thermal expansion mismatch between dissimilar materials [15]. This combination results in composite materials with superior thermal management capabilities and mechanical reliability.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

238.08412354 g/mol

Monoisotopic Mass

238.08412354 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

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